molecular formula C8H16N2 B1403643 3-Methylquinuclidin-3-amine hydrobromide CAS No. 21638-13-1

3-Methylquinuclidin-3-amine hydrobromide

Cat. No.: B1403643
CAS No.: 21638-13-1
M. Wt: 140.23 g/mol
InChI Key: PLFBGAXIQJPOEX-UHFFFAOYSA-N
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Description

3-Methylquinuclidin-3-amine hydrobromide is a synthetic compound that belongs to the class of quinuclidinyl-based muscarinic receptor antagonists.

Preparation Methods

The synthesis of 3-Methylquinuclidin-3-amine hydrobromide involves several steps. One common method starts with quinuclidin-3-one, which is treated with methyllithium in diethyl ether at -78°C. The resulting solution is then allowed to warm to room temperature and stirred overnight. The mixture is then treated with water, concentrated, and purified by flash chromatography to obtain 3-methylquinuclidin-3-ol . This intermediate is then reacted with concentrated sulfuric acid in acetonitrile at room temperature for 60 hours. The resulting mixture is basified with aqueous sodium hydroxide and extracted to yield N-(3-methylquinuclidin-3-yl)acetamide . Finally, this intermediate is refluxed with concentrated hydrochloric acid to produce this compound .

Chemical Reactions Analysis

3-Methylquinuclidin-3-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyllithium, sulfuric acid, and hydrochloric acid . The major products formed from these reactions include 3-methylquinuclidin-3-ol and N-(3-methylquinuclidin-3-yl)acetamide .

Scientific Research Applications

3-Methylquinuclidin-3-amine hydrobromide has been studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. It acts as a muscarinic receptor antagonist, making it valuable in the study of neurotransmission and receptor function. Additionally, it has applications in the development of new therapeutic agents for various neurological disorders.

Mechanism of Action

The mechanism of action of 3-Methylquinuclidin-3-amine hydrobromide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition can affect various molecular targets and pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

3-Methylquinuclidin-3-amine hydrobromide is unique among quinuclidinyl-based muscarinic receptor antagonists due to its specific structure and binding properties. Similar compounds include quinuclidine and its derivatives, which also exhibit muscarinic receptor antagonism.

Properties

CAS No.

21638-13-1

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3

InChI Key

PLFBGAXIQJPOEX-UHFFFAOYSA-N

SMILES

CC1(CN2CCC1CC2)N.Br

Canonical SMILES

CC1(CN2CCC1CC2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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